molecular formula C7H5ClN2O B14808499 Indazole, 6-chloro-1-hydroxy- CAS No. 1193266-37-3

Indazole, 6-chloro-1-hydroxy-

Cat. No.: B14808499
CAS No.: 1193266-37-3
M. Wt: 168.58 g/mol
InChI Key: LRHRLAYEENECFT-UHFFFAOYSA-N
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Description

Indazole, 6-chloro-1-hydroxy- is a derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Indazole, 6-chloro-1-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as hydrazine . Reaction conditions often involve the use of catalysts like Cu2O or Ag and can be performed under an oxygen atmosphere .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration-annulation reactions can produce nitro-substituted indazoles, while reductive cyclization can yield various substituted indazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound, which lacks the chloro and hydroxy substituents.

    6-Chloroindazole: Similar but lacks the hydroxy group.

    1-Hydroxyindazole: Similar but lacks the chloro group.

Uniqueness

Indazole, 6-chloro-1-hydroxy- is unique due to the presence of both chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

1193266-37-3

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-1-hydroxyindazole

InChI

InChI=1S/C7H5ClN2O/c8-6-2-1-5-4-9-10(11)7(5)3-6/h1-4,11H

InChI Key

LRHRLAYEENECFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N(N=C2)O

Origin of Product

United States

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